molecular formula C13H21NO4 B2824919 (R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 1361202-54-1

(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B2824919
CAS No.: 1361202-54-1
M. Wt: 255.314
InChI Key: ZVMOSXHYOPBSRN-VIFPVBQESA-N
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Description

®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO3. This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride (Boc2O) in the presence of a base such as sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.

    Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of ®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the cyclization and Boc protection reactions.

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation/Reduction: Common oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of ®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon deprotection, the free amine can then engage in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the spirocyclic core is required.

Properties

IUPAC Name

(2R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMOSXHYOPBSRN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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